molecular formula C6H15BrOSi B2554501 [(1-bromopropan-2-yl)oxy]trimethylsilane CAS No. 35952-68-2

[(1-bromopropan-2-yl)oxy]trimethylsilane

Cat. No.: B2554501
CAS No.: 35952-68-2
M. Wt: 211.174
InChI Key: BFNFAWZKEPPNTD-UHFFFAOYSA-N
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Description

[(1-Bromopropan-2-yl)oxy]trimethylsilane is an organosilicon compound with the molecular formula C₆H₁₅BrOSi. It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by the presence of a bromine atom and a trimethylsilane group, which makes it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1-Bromopropan-2-yl)oxy]trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-propanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(1-Bromopropan-2-yl)oxy]trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: The silyl group can be hydrolyzed in the presence of water or protic solvents, leading to the formation of 1-bromo-2-propanol.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Bases: Triethylamine, sodium hydroxide

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Major Products

    Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thiols can be formed.

    Elimination Products: Alkenes

    Hydrolysis Products: 1-Bromo-2-propanol

Scientific Research Applications

[(1-Bromopropan-2-yl)oxy]trimethylsilane has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group for alcohols.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

[(1-Bromopropan-2-yl)oxy]trimethylsilane can be compared with other organosilicon compounds such as:

    [(1-Chloropropan-2-yl)oxy]trimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    [(1-Methoxypropan-2-yl)oxy]trimethylsilane: Contains a methoxy group, which affects its reactivity and use in synthesis.

    [(1-Trimethylsilylpropan-2-yl)oxy]trimethylsilane: Features an additional trimethylsilyl group, providing increased steric hindrance and stability.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1-bromopropan-2-yloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNFAWZKEPPNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35952-68-2
Record name SILANE, (2-BROMO-1-METHYLETHOXY)TRIMETHYL-
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